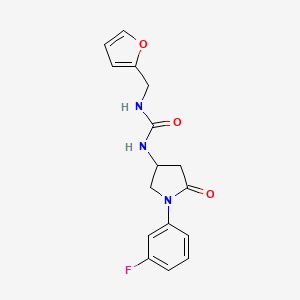

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea

Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrrolidinone ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3/c17-11-3-1-4-13(7-11)20-10-12(8-15(20)21)19-16(22)18-9-14-5-2-6-23-14/h1-7,12H,8-10H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVZKKPFYFQVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles and electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation and survival.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Certain derivatives demonstrate efficacy against bacterial strains, suggesting potential use in treating infections caused by resistant bacteria. This application is particularly relevant given the rising concern over antibiotic resistance.

Neurological Applications

Given the structural characteristics of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea, there is ongoing research into its neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems, which could lead to applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer effects of various urea derivatives, including those similar to this compound. Results indicated that these compounds significantly inhibited cell growth in vitro against multiple cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the urea structure enhanced antibacterial activity, achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)urea: Lacks the pyrrolidinone ring but shares the fluorophenyl and furan groups.

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the furan group but contains the fluorophenyl and pyrrolidinone rings.

1-(1-(3-Fluorophenyl)-3-(furan-2-ylmethyl)pyrrolidin-3-yl)urea: Contains all three functional groups but in a different arrangement.

Uniqueness

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fluorophenyl group, a pyrrolidinone ring, and a furan moiety, making it an interesting subject for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.31 g/mol. The compound's structure can be represented as follows:

Pharmacological Mechanisms

Research indicates that this compound interacts with various biological targets, including enzymes and receptors, potentially modulating their activity. The biological activity is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Properties

The presence of the furan ring in the structure has been associated with antimicrobial activity. Research into similar compounds indicates that they can exhibit antibacterial and antifungal properties, suggesting that this compound may also possess such activities.

Case Studies and Research Findings

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization under acidic conditions.

- Introduction of the Fluorophenyl Group : Via electrophilic aromatic substitution.

- Coupling with the Furan Moiety : Through nucleophilic substitution reactions.

The structure-activity relationship (SAR) highlights that modifications to the fluorophenyl or furan groups can significantly influence biological activity. For example, substituting different halogen groups or varying the length of alkyl chains can enhance potency or selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.